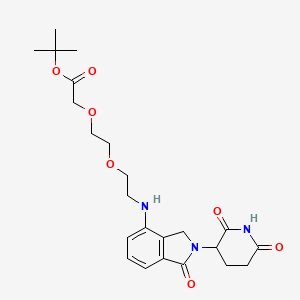![molecular formula C11H14N4S2 B13363358 4-amino-5-{[(2-phenylethyl)sulfanyl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B13363358.png)
4-amino-5-{[(2-phenylethyl)sulfanyl]methyl}-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-5-{[(2-phenylethyl)sulfanyl]methyl}-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles.
Métodos De Preparación
The synthesis of 4-amino-5-{[(2-phenylethyl)sulfanyl]methyl}-4H-1,2,4-triazole-3-thiol typically involves the reaction of polyfunctionalized triazoles with various reagents. One common method includes the reaction of triazole with β-dicarbonyl compounds in ortho-phosphoric acid. Another method involves the reaction of triazole with arylidene malononitriles in dimethylformamide (DMF) to afford Schiff base compounds . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
4-amino-5-{[(2-phenylethyl)sulfanyl]methyl}-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, using reagents like alkyl halides.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 4-amino-5-{[(2-phenylethyl)sulfanyl]methyl}-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. For instance, as a corrosion inhibitor, it interacts with metal surfaces through the sulfur atom of the thiol group and the nitrogen atoms of the amino group and the triazole ring . This interaction forms a protective layer on the metal surface, preventing corrosion.
Comparación Con Compuestos Similares
4-amino-5-{[(2-phenylethyl)sulfanyl]methyl}-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
4-amino-5-methyl-4H-1,2,4-triazole-3-thiol: This compound has a similar structure but with a methyl group instead of the phenylethyl group.
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound has a phenyl group instead of the phenylethyl group and is used in the synthesis of hybrid materials.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Propiedades
Fórmula molecular |
C11H14N4S2 |
|---|---|
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
4-amino-3-(2-phenylethylsulfanylmethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H14N4S2/c12-15-10(13-14-11(15)16)8-17-7-6-9-4-2-1-3-5-9/h1-5H,6-8,12H2,(H,14,16) |
Clave InChI |
CBHKPZDSHIIPRE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCSCC2=NNC(=S)N2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(methylthio)nicotinate](/img/structure/B13363300.png)

![7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13363308.png)
![1-{2-[1-(3,4-dimethoxyphenyl)-1H-tetraazol-5-yl]-2-adamantyl}-4-(2-furoyl)piperazine](/img/structure/B13363313.png)

![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13363331.png)
![4-(4-hydroxyquinazolin-2-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide](/img/structure/B13363338.png)


![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363359.png)


